molecular formula C20H18ClN3O2 B2363777 Ethyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride CAS No. 1331206-46-2

Ethyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride

Cat. No.: B2363777
CAS No.: 1331206-46-2
M. Wt: 367.83
InChI Key: XRWRFYRCCMESCN-UHFFFAOYSA-N
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Description

Ethyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride is a chemical compound with the molecular formula C20H18ClN3O2 and a molecular weight of 367.83 g/mol. This compound has shown promising properties in scientific experiments and is of interest in various fields of research.

Mechanism of Action

Mode of Action

For instance, it may participate in reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation

Biochemical Pathways

The compound may be involved in the formation of oximes and hydrazones . These reactions are important in organic chemistry and biochemistry, as they can lead to the formation of various heterocyclic compounds . More research is needed to determine the specific pathways affected by this compound.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Ethyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride are not fully understood yet. Quinoline derivatives, to which this compound belongs, have been known to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the formation of covalent bonds, hydrogen bonds, and other non-covalent interactions, which can influence the function of these biomolecules .

Cellular Effects

The cellular effects of this compound are currently unknown. Quinoline derivatives have been reported to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . These effects are often mediated through the interaction of the quinoline derivatives with cellular biomolecules .

Molecular Mechanism

The molecular mechanism of action of this compound is not well established. Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well documented. Quinoline derivatives are generally stable compounds, and their effects on cellular function can be observed in both in vitro and in vivo studies over time .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well studied. Quinoline derivatives have been shown to exhibit dose-dependent effects in animal models, with threshold effects observed at lower doses and potential toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. Quinoline derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well understood. Quinoline derivatives are known to interact with various transporters and binding proteins, which can influence their localization or accumulation within cells and tissues .

Subcellular Localization

The subcellular localization of this compound is not well known. Quinoline derivatives can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 3-cyano-6-methylquinoline with ethyl 4-aminobenzoate under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(Diethylamino) ethylamino] quinolin-7-ol: Exhibits antiplasmodial activity.

    8-Hydroxyquinoline: Used to produce metal complexes that emit light.

    Quinoline-8-thiol: Another quinoline derivative with unique properties.

Uniqueness

Ethyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a quinoline moiety with a benzoate group makes it a versatile compound for various research applications.

Properties

IUPAC Name

ethyl 4-[(3-cyano-6-methylquinolin-4-yl)amino]benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2.ClH/c1-3-25-20(24)14-5-7-16(8-6-14)23-19-15(11-21)12-22-18-9-4-13(2)10-17(18)19;/h4-10,12H,3H2,1-2H3,(H,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWRFYRCCMESCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C#N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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